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molecular formula C12H13BrF3NO B1404656 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine CAS No. 1394291-53-2

4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine

Cat. No. B1404656
M. Wt: 324.14 g/mol
InChI Key: GPOBGZOOAWBPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079866B2

Procedure details

2-Bromo-5-(trifluoromethyl)benzaldehyde (266 mg, 1.05 mmol) and morpholine (0.10 mL, 1.2 mmol) were dissolved in DCM (2 mL), stirred for 20 minutes, and then treated with NaBH4 (79 mg, 2.1 mmol). The reaction was stirred overnight at rt, after which time, the reaction was quenched by the slow addition of water (10 mL). The aqueous layer was further extracted with DCM (3×10 mL), dried over sodium sulfate, filtered, and concentrated to dryness. The crude product was purified by FCC to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 7.77 (s, 1H), 7.67 (d, J=8.3, 1H), 7.37 (d, J=8.3, 1H), 3.80-3.69 (m, 4H), 3.63 (d, J=1.7, 2H), 2.59-2.49 (m, 4H).
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
79 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH:4]=O.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.[BH4-].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH2:4][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
266 mg
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)C(F)(F)F
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
79 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at rt
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
after which time, the reaction was quenched by the slow addition of water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with DCM (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by FCC

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(CN2CCOCC2)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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